

Application Notes and Protocols: Synthesis of Methyl 4-(methylanino)benzoate

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Compound of Interest

Compound Name: Methyl 4-(methylanino)benzoate

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Abstract

This document provides a comprehensive guide to the synthesis of **Methyl 4-(methylanino)benzoate**, a valuable intermediate in the preparation of various organic molecules. Two primary synthetic routes are detailed: the Fischer esterification of 4-(methylanino)benzoic acid and the reductive amination of methyl 4-formylbenzoate. This guide includes detailed experimental protocols, tables of quantitative data for reagents and product characterization, and a visual workflow of the synthesis process.

Introduction

Methyl 4-(methylanino)benzoate is a secondary amine and an ester derivative of p-aminobenzoic acid (PABA). Its structural features make it a versatile building block in medicinal chemistry and materials science. The presence of both a nucleophilic secondary amine and an ester functional group allows for a variety of subsequent chemical transformations. This document outlines two effective methods for its preparation in a laboratory setting.

Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₂ [1][2]
Molecular Weight	165.19 g/mol [1][2][3]
Appearance	Gray to brown solid[4]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]
Safety	Irritant.[3] Handle with appropriate personal protective equipment.

Synthesis Protocols

Two primary methods for the synthesis of **Methyl 4-(methylamino)benzoate** are presented below.

Method 1: Fischer Esterification of 4-(methylamino)benzoic acid

This is a classic and straightforward method for the synthesis of esters. The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 4-(methylamino)benzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Reaction Scheme:

4-(methylamino)benzoic acid + Methanol $\xrightarrow{\text{H}_2\text{SO}_4}$ **Methyl 4-(methylamino)benzoate** + Water

Reagents and Conditions:

Reagent/Parameter	Quantity/Value
4-(methylamino)benzoic acid	1.0 eq
Methanol	10-20 eq (serves as solvent)
Concentrated Sulfuric Acid	Catalytic amount (e.g., 0.1-0.3 eq)
Reaction Temperature	Reflux (approx. 65 °C)
Reaction Time	2-4 hours (monitor by TLC)
Expected Yield	High

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylamino)benzoic acid in an excess of methanol.
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exothermic reaction may be observed.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
- **Neutralization:** Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause gas evolution (CO₂). Continue addition until the pH of the solution is neutral or slightly basic (pH 7-8).
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine (saturated NaCl solution).
- **Drying:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **Methyl 4-(methylamino)benzoate** can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Method 2: Reductive Amination of Methyl 4-formylbenzoate

Reductive amination is a versatile method for the formation of amines. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. In this synthesis, methyl 4-formylbenzoate is reacted with methylamine, and the intermediate imine is reduced in situ with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride.

Reaction Scheme:

Methyl 4-formylbenzoate + Methylamine $\xrightarrow{\text{(Reducing Agent)}}$ **Methyl 4-(methylamino)benzoate**

Reagents and Conditions:

Reagent/Parameter	Quantity/Value
Methyl 4-formylbenzoate	1.0 eq
Methylamine (solution)	1.1-1.5 eq
Reducing Agent	1.2-2.0 eq (e.g., NaBH ₄ or NaBH ₃ CN)
Solvent	Methanol or Ethanol
Additive (optional)	Acetic acid (to catalyze imine formation)
Reaction Temperature	Room temperature
Reaction Time	1-3 hours
Expected Yield	Good to High

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve methyl 4-formylbenzoate in methanol.
- **Amine Addition:** Add a solution of methylamine to the flask and stir at room temperature. A few drops of acetic acid can be added to catalyze the formation of the imine.
- **Reduction:** After stirring for a short period (e.g., 30 minutes), slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
- **Work-up:** Once the reaction is complete, carefully add water to quench any remaining reducing agent.
- **Solvent Removal:** Remove the bulk of the methanol under reduced pressure.
- **Extraction:** Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
- **Washing and Drying:** Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- **Purification:** After removing the solvent, the crude product can be purified by column chromatography or recrystallization.

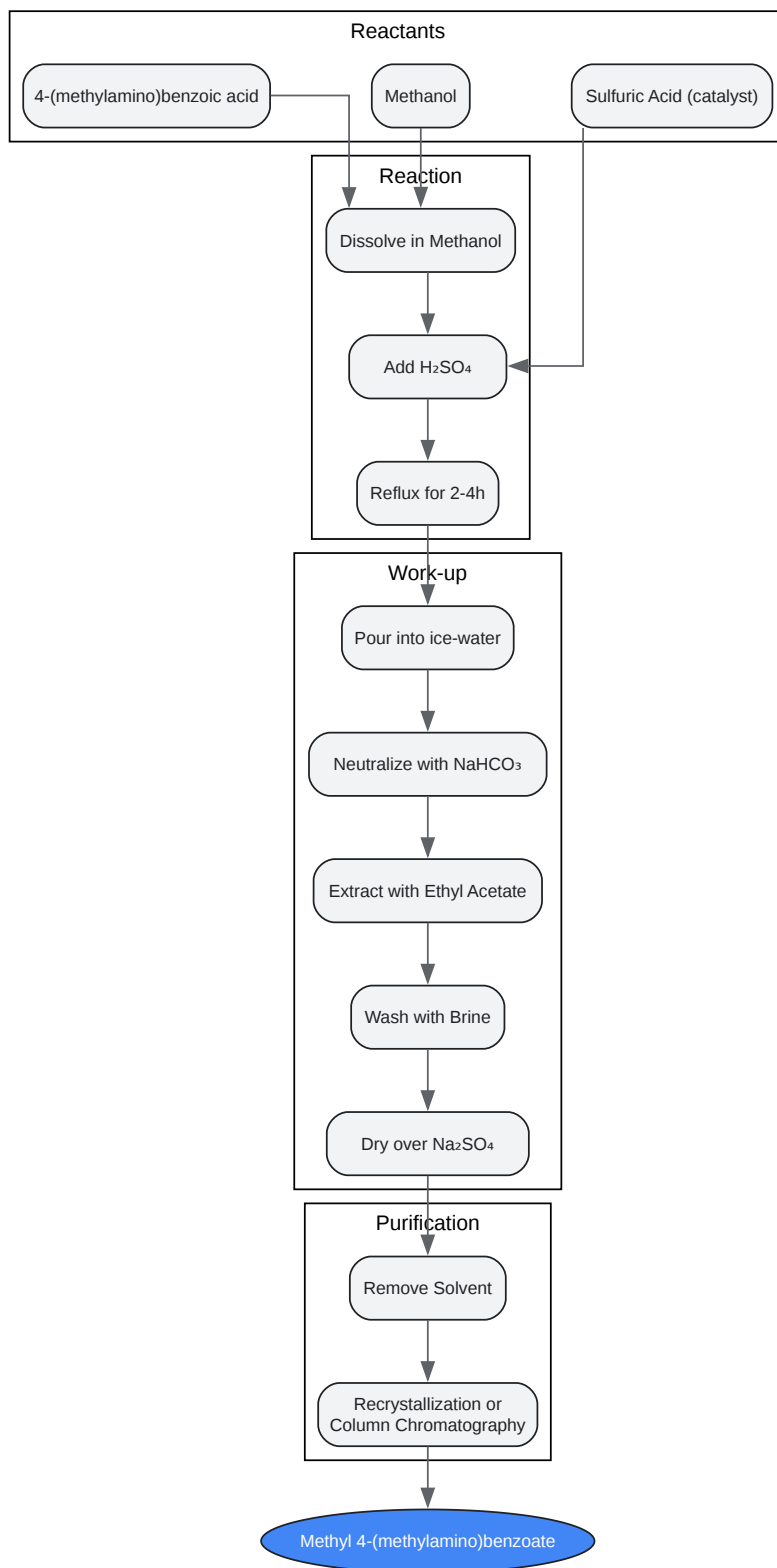
Characterization Data

Analysis	Data
¹ H NMR (Predicted)	δ (ppm): ~7.8-8.0 (d, 2H, Ar-H ortho to CO ₂ Me), ~6.6-6.8 (d, 2H, Ar-H ortho to NHMe), ~4.8 (br s, 1H, NH), 3.85 (s, 3H, OCH ₃), 2.85 (s, 3H, NCH ₃).
¹³ C NMR	The spectrum would show characteristic peaks for the aromatic carbons, the ester carbonyl carbon, the ester methyl carbon, and the N-methyl carbon. A publicly available spectrum can be found on SpectraBase. [5]
IR Spectroscopy	The IR spectrum would exhibit characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C=C stretches of the aromatic ring. A spectrum is available on the NIST WebBook. [6]

Synthesis Workflow Diagram

The following diagram illustrates the Fischer Esterification synthesis protocol.

Fischer Esterification of 4-(methylamino)benzoic acid

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Caption: Workflow for the synthesis of **Methyl 4-(methylanino)benzoate** via Fischer Esterification.

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